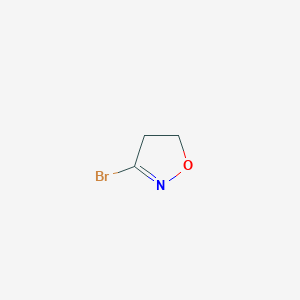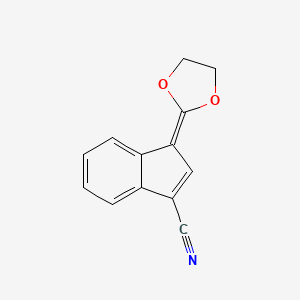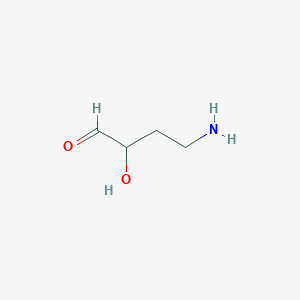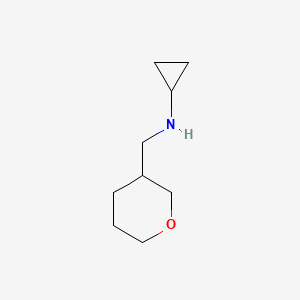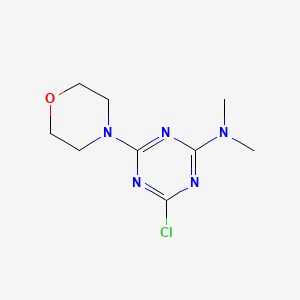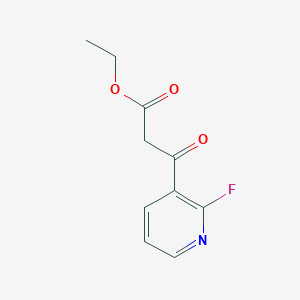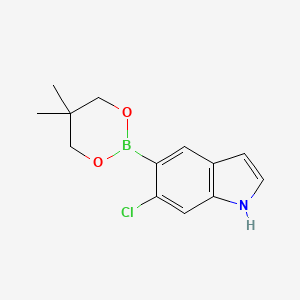![molecular formula C12H16ClN B8742723 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride](/img/structure/B8742723.png)
1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride is an organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring attached to a benzyl group, which is further substituted with a chloromethyl group at the para position
准备方法
Synthetic Routes and Reaction Conditions: 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloromethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反应分析
Types of Reactions: 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted pyrrolidines.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of methyl-substituted pyrrolidines.
科学研究应用
1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, making the compound a valuable tool in biochemical research .
相似化合物的比较
- 1-Benzyl-4-chloromethylpyrrolidin-2-one
- 4-Chloromethylbenzyl alcohol
- 4-Chlorobenzyl chloride
Comparison: 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride is unique due to its specific substitution pattern and the presence of the pyrrolidine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, while 4-chloromethylbenzyl alcohol is primarily used in organic synthesis, this compound’s pyrrolidine ring makes it more suitable for biological applications .
属性
分子式 |
C12H16ClN |
|---|---|
分子量 |
209.71 g/mol |
IUPAC 名称 |
1-[[4-(chloromethyl)phenyl]methyl]pyrrolidine |
InChI |
InChI=1S/C12H16ClN/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14/h3-6H,1-2,7-10H2 |
InChI 键 |
SHHLDUFMLLYCTD-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC2=CC=C(C=C2)CCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl [4-methyl-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B8742643.png)
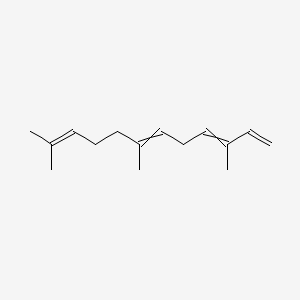
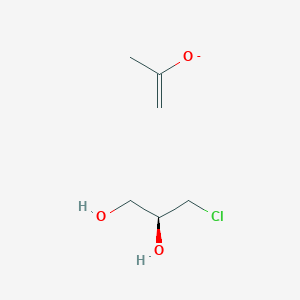
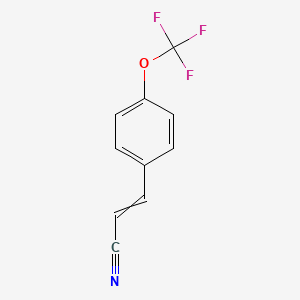
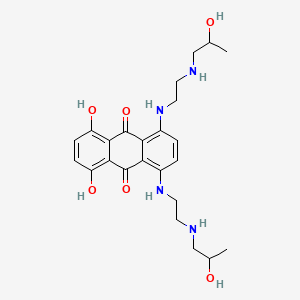
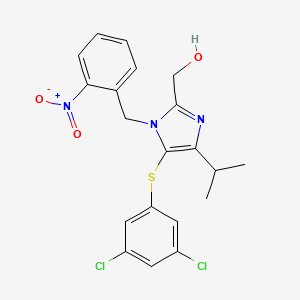
![N-[2-(dimethylamino)ethyl]-5-iodopyridin-2-amine](/img/structure/B8742689.png)
